

# DS-1040: A Novel Fibrinolysis Enhancer in Clinical Development for Thromboembolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | DS-1040 Tosylate |           |
| Cat. No.:            | B560596          | Get Quote |

A new investigational drug, DS-1040, is being evaluated for its potential to treat thromboembolic diseases by enhancing the body's natural clot-dissolving process. Clinical trials have explored its safety and efficacy, comparing it against placebos and standard anticoagulant therapies. This guide provides a detailed comparison of DS-1040's performance in these trials, supported by experimental data and protocols.

DS-1040 is a small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2][3] By inhibiting TAFIa, DS-1040 is designed to enhance endogenous fibrinolysis, the process by which blood clots are broken down.[3][4][5] This mechanism offers a potential new therapeutic approach for conditions such as acute ischemic stroke and pulmonary embolism.[1][4]

# Performance in Clinical Trials: A Comparative Analysis

Clinical trials have assessed the safety, pharmacokinetics, and pharmacodynamics of DS-1040. A first-in-human, randomized, placebo-controlled Phase 1 study in 103 healthy young and elderly subjects found that DS-1040 was well-tolerated and resulted in a significant, dose-dependent decrease in TAFIa activity and a reduction in clot lysis time.[1] Notably, some individuals treated with DS-1040 showed an increase in D-dimer levels, a marker of fibrinolysis, without an impact on bleeding time or coagulation parameters.[1][6]







However, a Phase 1b multicenter, randomized, double-blind, placebo-controlled study in 125 patients with intermediate-risk acute pulmonary embolism (PE) showed that the addition of DS-1040 to standard anticoagulation with enoxaparin did not lead to improved thrombus resolution or a reduction in right ventricular dilation compared to placebo.[7][8] While the drug was not associated with an increase in bleeding, the primary efficacy endpoints were not met in this trial.[7][8] Thrombus volume was observed to be 25% to 45% lower after infusion in both the DS-1040 and placebo groups, with no significant difference between them.[7][8]

Similarly, a Phase 1 study in 41 Japanese patients with acute ischemic stroke (AIS) undergoing thrombectomy found that single intravenous doses of DS-1040 were safe and well-tolerated.[2] [9] However, there was no clear dose-response relationship observed for D-dimer levels or TAFIa activity, and limited evidence of a dose-effect relationship on clinical outcome measures. [2][9]

### **Quantitative Data Summary**



| Trial Phase | Patient Population                  | Comparator           | Key Findings                                                                                                                                                                                                               |
|-------------|-------------------------------------|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1     | Healthy Volunteers<br>(n=103)       | Placebo              | Dose-dependent decrease in TAFIa activity and 50% clot lysis time. Increased D-dimer levels in some subjects. No effect on bleeding time.[1]                                                                               |
| Phase 1b    | Acute Pulmonary<br>Embolism (n=125) | Placebo + Enoxaparin | No significant difference in thrombus volume reduction or right ventricular dilation compared to placebo.[7][8] Thrombus volume was 25-45% lower after infusion in both groups.[7][8] No increase in major bleeding.[7][8] |
| Phase 1     | Acute Ischemic Stroke<br>(n=41)     | Placebo              | Safe and well-<br>tolerated. No clear<br>dose-response for D-<br>dimer or TAFIa<br>activity.[2][9]                                                                                                                         |

## Signaling Pathway and Experimental Workflow

The mechanism of action of DS-1040 is centered on the inhibition of TAFIa, a key regulator of fibrinolysis. The following diagram illustrates this pathway.





#### Click to download full resolution via product page

Caption: DS-1040 inhibits TAFIa, enhancing fibrinolysis.

The clinical trials for DS-1040 followed a structured workflow to assess its safety and efficacy. The diagram below outlines a typical experimental workflow for these studies.





Click to download full resolution via product page

Caption: Generalized workflow for DS-1040 clinical trials.



# Detailed Experimental Protocols First-in-Human Phase 1 Study in Healthy Subjects

- Study Design: A randomized, placebo-controlled, three-part, single-ascending dose study.[1]
- Participants: 103 healthy young (18-45 years) and elderly (65-75 years) subjects.[1]
- Intervention: Single ascending doses of DS-1040 (ranging from 0.1 mg to 40 mg) or placebo, administered as a 0.5-hour intravenous infusion or a 24-hour continuous infusion.[1]
- Primary Endpoints: Safety and tolerability.[1]
- Secondary Endpoints: Pharmacokinetics and pharmacodynamics, including TAFIa activity,
   50% clot lysis time, and D-dimer levels.[1]

### Phase 1b Study in Patients with Acute Pulmonary Embolism

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[7][8]
- Participants: 125 patients with intermediate-risk acute pulmonary embolism.[7][8]
- Intervention: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to standard anticoagulation with enoxaparin (1 mg/kg twice daily).[7][8]
- Primary Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[7]
   [8]
- Efficacy Endpoints: Percentage change in thrombus volume and right-to-left ventricular dimensions, assessed by quantitative computed tomography pulmonary angiography at baseline and after 12 to 72 hours.[7][8]

# Phase 1 Study in Japanese Patients with Acute Ischemic Stroke

• Study Design: A randomized, placebo-controlled, single-blind, dose-escalation trial.[9]



- Participants: 41 Japanese patients with AIS due to large vessel occlusion, eligible for thrombectomy within 8 hours of symptom onset.[9]
- Intervention: A single intravenous infusion of placebo or DS-1040 (0.6, 1.2, 2.4, or 4.8 mg).[9]
- Primary Endpoints: Incidence of intracranial hemorrhage and major extracranial bleeding within 36 and 96 hours, respectively.[9]
- Secondary Endpoints: Treatment-emergent adverse events, pharmacokinetics, and pharmacodynamic parameters (including D-dimer levels and TAFIa activity).[9]

In conclusion, while DS-1040 has demonstrated a favorable safety profile and a clear pharmacodynamic effect on its target, TAFIa, in early-phase studies with healthy volunteers, its clinical efficacy in improving thrombus resolution in patients with acute pulmonary embolism or ischemic stroke has not yet been established in the reported trials. Further research is warranted to determine the potential role of DS-1040 in the treatment of thromboembolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombinactivatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]



- 7. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [DS-1040: A Novel Fibrinolysis Enhancer in Clinical Development for Thromboembolic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#ds-1040-s-effect-on-thrombus-resolution-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com